八(3-氯丙基)倍倍半硅氧烷

描述

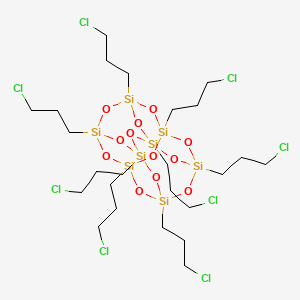

Octakis(3-chloropropyl)octasilsesquioxane is a type of silsesquioxane, a class of compounds that have a cubic structure with silicon and oxygen atoms forming the cube vertices . It is characterized by eight 3-chloropropyl groups attached to the silicon atoms .

Synthesis Analysis

The synthesis of Octakis(3-chloropropyl)octasilsesquioxane is based on a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane . The process is conducted in a methanolic solution, with the first stage being acid hydrolysis and the second stage condensation in the presence of di-n-butyltin dilaurate as a catalyst .Molecular Structure Analysis

The molecular formula of Octakis(3-chloropropyl)octasilsesquioxane is C24H48Cl8O12Si8 . It has a cubic structure formed by silicon and oxygen atoms, with eight 3-chloropropyl groups attached to the silicon atoms .Chemical Reactions Analysis

Octakis(3-chloropropyl)octasilsesquioxane can undergo halogen exchange reactions in a one-pot synthesis to obtain more reactive halide compounds . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent, and reaction times play important roles in these reactions .Physical and Chemical Properties Analysis

Octakis(3-chloropropyl)octasilsesquioxane can undergo reversible thermally induced phase transitions in the solid state . The phase behavior has been studied with differential scanning calorimetry (DSC), X-ray diffraction, dielectric relaxation spectroscopy (DRS), and nuclear magnetic resonance spectroscopy in the solid state (SS NMR), as well as positron annihilation lifetime spectroscopy (PALS) and polarized optical microscopy (POM) .科学研究应用

合成和表征

八(3-氯丙基)倍倍半硅氧烷已使用 3-氯丙基三甲氧基硅烷的两阶段水解缩合合成。该方法比传统方法更快,并且产率相当。该过程包括酸水解,然后用二正丁基二月桂酸锡作为催化剂缩合(Marciniec等,2008)。

倍半硅氧烷的功能化

八(3-氯丙基)倍倍半硅氧烷的新合成方法使得通过氯原子的亲核取代实现多面体低聚倍半硅氧烷(POSS)的功能化。这允许创建各种功能化的倍半硅氧烷,其特点是光谱法和元素分析(Dutkiewicz等,2009)。

在纳米复合材料中的应用

已经证明了通过直接氢化硅烷化合成八(3-羟基丙基二甲基甲硅氧基)倍倍半硅氧烷(OHPS),其作为有机/无机纳米复合材料的前体的应用。该产物可以转化为其八甲基丙烯酸酯衍生物,显示出在热和紫外/可见光固化前体中的潜力(Zhang和Laine,2000)。

用于传感器应用的有机功能化

一项研究描述了八(3-氯丙基)倍倍半硅氧烷用各种试剂进行有机功能化,使其应用于 L-多巴胺的计时电流检测。功能化的倍半硅氧烷通过多种分析技术表征,证明了其在传感器技术中的潜力(Fernandes等,2018)。

卤素交换合成

从八(3-氯丙基)倍倍半硅氧烷开始,通过卤素交换反应合成了更具反应性的卤化物化合物,如八(3-溴丙基)倍倍半硅氧烷和八(3-碘丙基)倍倍半硅氧烷。这项研究突出了各种因素在合成过程中的作用(Ervithayasuporn等,2013)。

固态动力学和转变

对八(3-氯丙基)倍倍半硅氧烷的研究表明,它能够在固态下经历可逆的热诱导相变。此特性对于能够进行此类转变的高级杂化材料的分子设计非常重要(Kowalewska等,2017)。

作用机制

Target of Action

The primary targets of Octa(|A-Chloropropyl) Poss, also known as Octakis(3-chloropropyl)octasilsesquioxane or Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-, are metallic ions, specifically Cu2+ and Ni2+ . These ions play crucial roles in various biochemical processes, including enzymatic reactions and electron transport.

Mode of Action

Octa(|A-Chloropropyl) Poss interacts with its targets through a process known as sorption . The compound has a specific sorption capacity for metallic ions, which increases in the following solvent order: water < ethanol < 42% ethanol < ketone .

Result of Action

The primary result of Octa(|A-Chloropropyl) Poss’s action is the sorption of metallic ions . This can lead to changes in the concentration of these ions in the environment, potentially affecting various molecular and cellular processes.

Action Environment

The action of Octa(|A-Chloropropyl) Poss is influenced by environmental factors such as the presence of different solvents . Its sorption capacity for metallic ions increases in environments with certain solvents, suggesting that these solvents enhance the compound’s efficacy .

未来方向

Octakis(3-chloropropyl)octasilsesquioxane and its derivatives have potential applications in the development of antifouling systems . The results reported on hexylimidazolium-based POSS further deepen the knowledge of quaternary ammonium salts (QASs) formulations which can be used as antifouling compounds .

属性

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGINHDXPKEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48Cl8O12Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

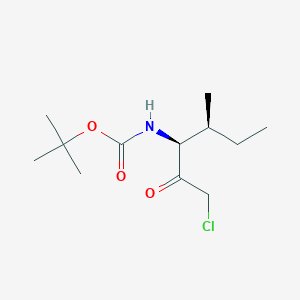

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

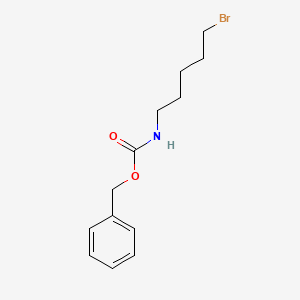

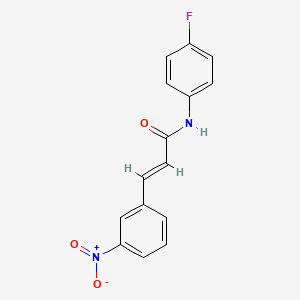

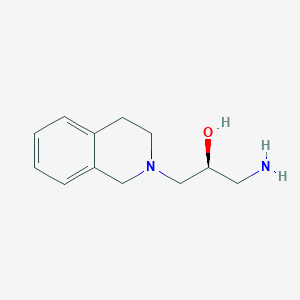

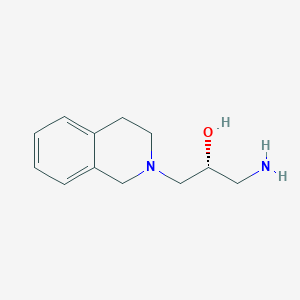

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)